4-(1,1-Difluoroethyl)benzenesulfonamide
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Overview
Description
4-(1,1-Difluoroethyl)benzenesulfonamide is an organic compound with the molecular formula C8H9F2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a 1,1-difluoroethyl group at the para position. This compound is known for its applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Alkylated sulfonamides.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Scientific Research Applications
4-(1,1-Difluoroethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and antimicrobial agents.
Materials Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as carbonic anhydrase, where it binds to the active site and prevents the enzyme from catalyzing its reaction. The presence of the difluoroethyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Similar structure but with a methyl group instead of a difluoroethyl group.
4-Chlorobenzenesulfonamide: Contains a chlorine atom instead of a difluoroethyl group.
4-Nitrobenzenesulfonamide: Contains a nitro group instead of a difluoroethyl group.
Uniqueness
4-(1,1-Difluoroethyl)benzenesulfonamide is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Properties
IUPAC Name |
4-(1,1-difluoroethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2S/c1-8(9,10)6-2-4-7(5-3-6)14(11,12)13/h2-5H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMFEECGTBUZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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